molecular formula C6H12O2Se B14432773 Acetic acid, (ethylseleno)-, ethyl ester CAS No. 80920-13-4

Acetic acid, (ethylseleno)-, ethyl ester

Cat. No.: B14432773
CAS No.: 80920-13-4
M. Wt: 195.13 g/mol
InChI Key: VCVZXKWRCMGZCY-UHFFFAOYSA-N
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Description

Acetic acid, (ethylseleno)-, ethyl ester (CAS: 652157-26-1) is a selenium-containing derivative of acetic acid esters. Its structure features an ethylseleno (-SeCH₂CH₃) group attached to the acetic acid backbone, with an ethyl ester (-OCH₂CH₃) substituent.

Properties

CAS No.

80920-13-4

Molecular Formula

C6H12O2Se

Molecular Weight

195.13 g/mol

IUPAC Name

ethyl 2-ethylselanylacetate

InChI

InChI=1S/C6H12O2Se/c1-3-8-6(7)5-9-4-2/h3-5H2,1-2H3

InChI Key

VCVZXKWRCMGZCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[Se]CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (ethylseleno)-, ethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

CH3COOH+CH3CH2OHCH3COOCH2CH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​CH2​OH→CH3​COOCH2​CH3​+H2​O

In this case, the alcohol used is ethyl alcohol, and the catalyst is usually concentrated sulfuric acid .

Industrial Production Methods

On an industrial scale, the production of esters like this compound involves similar esterification processes but with optimized conditions for higher yields. This includes the use of continuous reactors, higher temperatures, and efficient separation techniques to isolate the ester product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Acidic Hydrolysis: Requires a strong acid like hydrochloric acid (HCl) and water.

    Basic Hydrolysis: Uses a strong base like sodium hydroxide (NaOH).

    Reduction: Involves reducing agents such as LiAlH4

Major Products

Mechanism of Action

The mechanism of action of acetic acid, (ethylseleno)-, ethyl ester involves its interaction with biological molecules through the selenium atom. Selenium is known to play a role in antioxidant defense mechanisms by participating in the reduction of reactive oxygen species (ROS). The compound may also interact with enzymes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Differences :

  • Ethyl Acetate : CH₃COOCH₂CH₃ (lacks selenium).
  • Butyl Acetate : CH₃COOCH₂CH₂CH₂CH₃ (longer alkyl chain).
  • 2-Ethylhexyl Acetic Acid Ester : Branched alkyl chain (CH₃COOCH₂CH(C₂H₅)CH₂CH₂CH₂CH₃) .
  • Acetic Acid, (Ethylseleno)-, Ethyl Ester: CH₃C(SeCH₂CH₃)OCH₂CH₃ (selenium replaces a hydrogen or oxygen atom).

The ethylseleno group introduces increased hydrophobicity and atomic bulk compared to oxygen-based esters, which may alter reactivity and physical properties.

Sorption Behavior

Ethyl acetate exhibits rapid sorption kinetics in polymers like PETG (14% sorption), while butyl acetate shows a two-step equilibrium due to its higher molecular weight and slower diffusion rates . For the selenium analog:

  • Predicted Behavior: The bulky ethylseleno group may reduce sorption capacity compared to ethyl acetate but increase it relative to butyl acetate due to intermediate molecular weight. However, selenium’s polarizability could enhance interactions with polar polymers.

Table 1: Sorption Properties of Acetic Acid Esters

Compound Molecular Weight (g/mol) Sorption in PETG (%) Kinetics
Ethyl Acetate 88.11 14 Single-step, rapid
Butyl Acetate 116.16 N/A Two-step, slow
(Ethylseleno)-, Ethyl Ester ~153.12 (estimated) Hypothetical: 8–12 Intermediate kinetics

Hydrolysis and Chemical Stability

  • Ethyl Acetate: Hydrolyzes readily under alkaline conditions to ethanol and acetic acid. Bulky esters (e.g., tert-butyl acetate) resist hydrolysis due to steric hindrance .
  • 2-Methylpropionic Acid Esters: Substituents like nitro or cyano groups accelerate hydrolysis by increasing electrophilicity, while hydrophobic groups slow it via solvation effects .
  • However, the ethylseleno group’s hydrophobicity might counteract this by reducing water accessibility.

Table 2: Hydrolysis Rate Constants (k, s⁻¹)

Compound Substituent k (25°C)
Ethyl Acetate -OCH₂CH₃ 1.2 × 10⁻³
2-Nitro-2-Methylpropionic Acid Ethyl Ester -NO₂ 5.8 × 10⁻³
(Ethylseleno)-, Ethyl Ester -SeCH₂CH₃ Hypothetical: 2.5 × 10⁻³

Chemical Resistance in Polymers

PETG’s chemical resistance data shows acetic acid esters (e.g., ethyl acetate) have poor stability (rated "3" = unstable) .

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